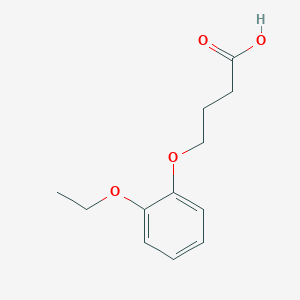

4-(2-Ethoxyphenoxy)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Ethoxyphenoxy)butanoic acid” is a chemical compound with the molecular formula C12H16O4 . It has a molecular weight of 224.26 .

Molecular Structure Analysis

The InChI code for “4-(2-Ethoxyphenoxy)butanoic acid” is 1S/C12H16O4/c1-2-15-10-6-3-4-7-11(10)16-9-5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) . This compound contains a total of 38 bonds, including 18 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 72-74 degrees Celsius .Scientific Research Applications

Environmental Fate and Biodegradation

One notable application of compounds related to 4-(2-Ethoxyphenoxy)butanoic acid is in the environmental sciences, particularly concerning the fate and biodegradation of similar chemicals in soil and water. For instance, the sorption of phenoxy herbicides like 4-(2,4-dichlorophenoxy)butyric acid to soil and organic matter has been extensively studied. The research indicates that soil organic matter and iron oxides are critical sorbents for these herbicides, highlighting their environmental impact and behavior (Werner, Garratt, & Pigott, 2012). Additionally, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, shedding light on the biodegradation processes of similar ether oxygenates and their implications for environmental remediation (Thornton et al., 2020).

Pharmacological Importance

4-(2-Ethoxyphenoxy)butanoic acid and its structural relatives have been found to have significant pharmacological importance. For example, syringic acid, a phenolic compound, has demonstrated a wide range of therapeutic applications, including antioxidant, antimicrobial, anti-inflammatory activities, and potential in disease prevention (Srinivasulu et al., 2018). Similarly, chlorogenic acid, another phenolic acid, is known for its antioxidant activity and potential therapeutic roles in treating metabolic-related disorders (Naveed et al., 2018).

Industrial Applications

Compounds structurally related to 4-(2-Ethoxyphenoxy)butanoic acid also find applications in various industries. For instance, the treatment options for reclaiming wastewater produced by the pesticide industry, which often contains similar compounds, have been explored to mitigate the environmental impact and enhance sustainability (Goodwin et al., 2018).

Safety and Hazards

The safety information for “4-(2-Ethoxyphenoxy)butanoic acid” indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended not to breathe the vapor or spray, and to wash contaminated skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn .

properties

IUPAC Name |

4-(2-ethoxyphenoxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-15-10-6-3-4-7-11(10)16-9-5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVVRBZLDZLBTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethoxyphenoxy)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide](/img/structure/B2426596.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2426600.png)

![N-[1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426601.png)

![N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426602.png)

![1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea](/img/structure/B2426603.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426607.png)

![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2426609.png)